1-{3-[2-(morpholin-4-yl)ethyl]-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl}ethanone
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Overview
Description
1-(3-(2-morpholinoethyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-1(2H)-yl)ethanone is a complex organic compound that belongs to the class of thienopyrimidine derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
The synthesis of 1-(3-(2-morpholinoethyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-1(2H)-yl)ethanone involves multiple steps, starting from the appropriate thienopyrimidine precursor. The synthetic route typically includes:
Formation of the thienopyrimidine core: This step involves the cyclization of a suitable thieno compound with a pyrimidine precursor under specific reaction conditions.
Introduction of the morpholinoethyl group: This is achieved through nucleophilic substitution reactions, where the morpholinoethyl group is introduced to the thienopyrimidine core.
Final modifications: The ethanone group is added through further chemical reactions, often involving acylation reactions
Industrial production methods for such complex compounds often involve optimization of these synthetic routes to improve yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency .
Chemical Reactions Analysis
1-(3-(2-morpholinoethyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-1(2H)-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties and biological activities
Scientific Research Applications
1-(3-(2-morpholinoethyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-1(2H)-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor and its effects on cellular processes.
Medicine: Research has shown that thienopyrimidine derivatives, including this compound, have potential anticancer properties by inhibiting specific enzymes involved in cancer progression
Industry: It is used in the development of new pharmaceuticals and as a precursor for the synthesis of other bioactive compounds
Mechanism of Action
The mechanism of action of 1-(3-(2-morpholinoethyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-1(2H)-yl)ethanone involves its interaction with specific molecular targets. It primarily acts as an inhibitor of phosphoinositide 3-kinases (PI3Ks), which are enzymes involved in various cellular processes, including cell growth, proliferation, and survival. By inhibiting PI3Ks, the compound can disrupt these processes, leading to its potential anticancer effects .
Comparison with Similar Compounds
1-(3-(2-morpholinoethyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-1(2H)-yl)ethanone is unique compared to other thienopyrimidine derivatives due to its specific structural features and biological activities. Similar compounds include:
2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives: These compounds also exhibit PI3K inhibitory activity and have been studied for their anticancer properties.
6-substituted thieno[2,3-d]pyrimidines: These derivatives are known for their folate receptor-selective anticancer activities and inhibition of one-carbon metabolism.
Pyrido[3’,2’4,5]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine: This new heterocyclic system has been synthesized and studied for its potential biological activities.
Properties
Molecular Formula |
C18H27N3O2S |
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Molecular Weight |
349.5 g/mol |
IUPAC Name |
1-[3-(2-morpholin-4-ylethyl)-2,4,5,6,7,8-hexahydro-[1]benzothiolo[2,3-d]pyrimidin-1-yl]ethanone |
InChI |
InChI=1S/C18H27N3O2S/c1-14(22)21-13-20(7-6-19-8-10-23-11-9-19)12-16-15-4-2-3-5-17(15)24-18(16)21/h2-13H2,1H3 |
InChI Key |
ADSGCYIWEOFMSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CN(CC2=C1SC3=C2CCCC3)CCN4CCOCC4 |
Origin of Product |
United States |
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